molecular formula C12H14ClNO B14029474 3-Chloro-4-piperidin-1-ylbenzaldehyde

3-Chloro-4-piperidin-1-ylbenzaldehyde

Cat. No.: B14029474
M. Wt: 223.70 g/mol
InChI Key: WUTPOJXCUKKZMZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidin-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a benzene ring substituted with a chlorine atom and a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with piperidine under specific conditions. The nitro group is reduced to an amine, which then undergoes a nucleophilic substitution reaction with piperidine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(piperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(piperidin-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the piperidine ring. The chlorine atom can participate in various substitution reactions, while the piperidine ring can enhance the compound’s ability to interact with biological targets. This combination of features makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

3-chloro-4-piperidin-1-ylbenzaldehyde

InChI

InChI=1S/C12H14ClNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2

InChI Key

WUTPOJXCUKKZMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

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